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molecular formula C19H22N2 B8761272 triprolidine CAS No. 10191-42-1

triprolidine

Cat. No. B8761272
M. Wt: 278.4 g/mol
InChI Key: CBEQULMOCCWAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08350045B2

Procedure details

45 ml of demineralized water is charged into a round-bottomed flask kept at 25° to 30° C. and then slowly 405 ml of 90% Conc. H2SO4 is added and the temperature is raised to 40° C.-60° C. under stirring. Slowly 150 g of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol is charged and the temperature is maintained at 85° C. under stirring. The reaction mass is heated to 100-105° C. and the temperature is maintained for 4 hours under stirring. After completion of the reaction, the reaction mass is cooled to 25°-30° C. and then poured into ice cold water (3 litre) at 5-10° C. under stirring over a period of one hour. 50% NaOH solution (w/w) is added slowly to the reaction mixture while maintaining the temperature at 5° to 20° C. over a period of 2 hours and the contents are stirred for an hour at 25° to 30° C. The reaction mixture is filtered under suction to obtain 161 g wet triprolidine base comprising >92% E-isomer along with <8% Z-isomer. 1.5 litres of demineralized water and 161 g wet triprolidine base are charged into a round-bottom flask at 25° to 30° C. and the contents are stirred for 3 hours by maintaining the same temperature. The contents are filtered and dried under suction for 2 hours. The process is repeated thrice to obtain 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene (115 g, 82%) comprising of >98% E-isomer along with <2% of Z-isomer.
Quantity
161 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5](/[C:8](/[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][N:21]=2)=[CH:9]\[CH2:10][N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:6][CH:7]=1>O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][N:21]=2)=[CH:9][CH2:10][N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
161 g
Type
reactant
Smiles
CC=1C=CC(=CC1)/C(=C\CN2CCCC2)/C=3C=CC=CN3
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the contents are stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by maintaining the same temperature
FILTRATION
Type
FILTRATION
Details
The contents are filtered
CUSTOM
Type
CUSTOM
Details
dried under suction for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(=CCN1CCCC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 115 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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